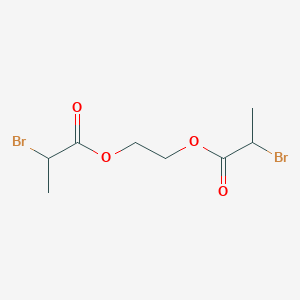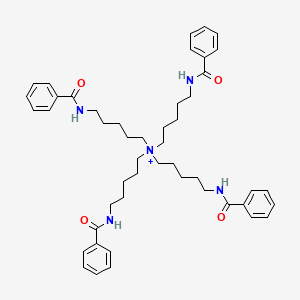
Tetrakis(5-benzamidopentyl)azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(5-benzamidopentyl)azanium is a complex organic compound known for its unique structure and properties It is characterized by the presence of four benzamidopentyl groups attached to an azanium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrakis(5-benzamidopentyl)azanium typically involves the reaction of benzamidopentylamine with a suitable azanium precursor under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, at a specific temperature and pressure to ensure the formation of the desired product. The reaction may also require the use of catalysts or other reagents to facilitate the process.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This may include optimizing reaction conditions, using more efficient catalysts, and employing advanced purification techniques to obtain high-purity products. The industrial process also focuses on cost-effectiveness and sustainability to ensure the compound’s commercial viability.
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(5-benzamidopentyl)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamidopentyl groups can undergo substitution reactions with different nucleophiles or electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamidopentyl derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Tetrakis(5-benzamidopentyl)azanium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of tetrakis(5-benzamidopentyl)azanium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(pentafluorophenyl)borate: Known for its use in ionic liquids and as a weakly coordinating anion.
Tetrakis(4-sulfonatophenyl)porphyrin:
Uniqueness
Tetrakis(5-benzamidopentyl)azanium stands out due to its unique structure, which allows for diverse chemical modifications and applications. Its benzamidopentyl groups provide specific functional properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Propiedades
Número CAS |
6270-95-7 |
|---|---|
Fórmula molecular |
C48H64N5O4+ |
Peso molecular |
775.1 g/mol |
Nombre IUPAC |
tetrakis(5-benzamidopentyl)azanium |
InChI |
InChI=1S/C48H63N5O4/c54-45(41-25-9-1-10-26-41)49-33-17-5-21-37-53(38-22-6-18-34-50-46(55)42-27-11-2-12-28-42,39-23-7-19-35-51-47(56)43-29-13-3-14-30-43)40-24-8-20-36-52-48(57)44-31-15-4-16-32-44/h1-4,9-16,25-32H,5-8,17-24,33-40H2,(H3-,49,50,51,52,54,55,56,57)/p+1 |
Clave InChI |
CONBMICVFGPIDE-UHFFFAOYSA-O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCCCCC[N+](CCCCCNC(=O)C2=CC=CC=C2)(CCCCCNC(=O)C3=CC=CC=C3)CCCCCNC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




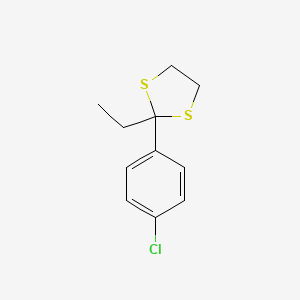
![4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol](/img/structure/B14728205.png)
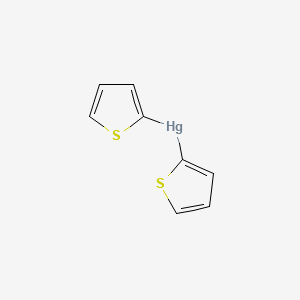
![2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane](/img/structure/B14728223.png)




![2-propan-2-yl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B14728258.png)
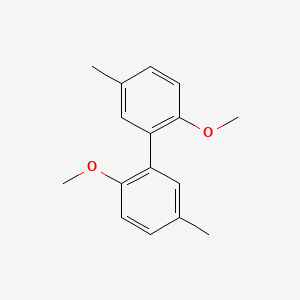
![2-Phenylbenzo[f][1,3]benzothiazole](/img/structure/B14728264.png)
